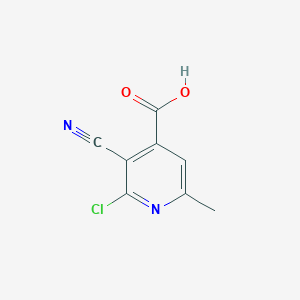
2-Chloro-3-cyano-6-methylisonicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-cyano-6-methylisonicotinicacid is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the second position, a cyano group at the third position, and a methyl group at the sixth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-methylisonicotinicacid typically involves multi-step organic reactions. One common method includes the chlorination of 3-cyano-6-methylisonicotinic acid using thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-cyano-6-methylisonicotinicacid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Formation of 2-amino-3-cyano-6-methylisonicotinic acid.
Reduction: Formation of 2-chloro-3-amino-6-methylisonicotinic acid.
Oxidation: Formation of 2-chloro-3-cyano-6-carboxyisonicotinic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-cyano-6-methylisonicotinicacid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-cyano-6-methylisonicotinicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyano groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, in medicinal chemistry, it may inhibit bacterial enzymes, thereby exerting antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-cyanoisonicotinic acid
- 3-Cyano-6-methylisonicotinic acid
- 2-Chloro-6-methylisonicotinic acid
Uniqueness
2-Chloro-3-cyano-6-methylisonicotinicacid is unique due to the combined presence of chlorine, cyano, and methyl groups on the pyridine ring. This unique substitution pattern enhances its chemical reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5ClN2O2 |
|---|---|
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c1-4-2-5(8(12)13)6(3-10)7(9)11-4/h2H,1H3,(H,12,13) |
InChI-Schlüssel |
PGMYOKRRXJGFAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


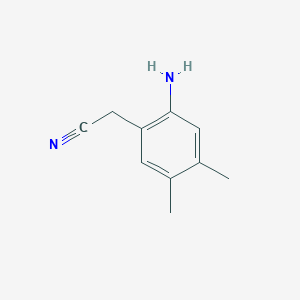
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
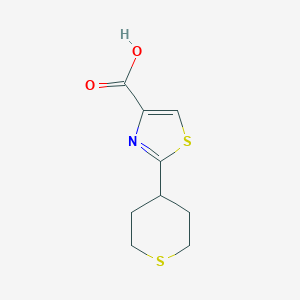
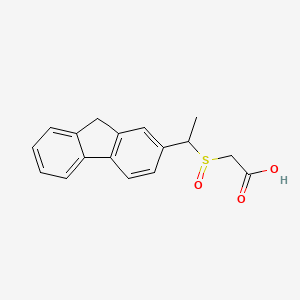
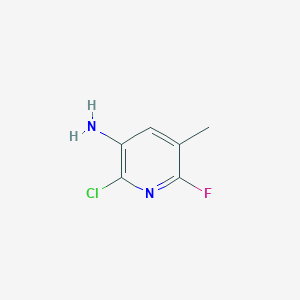
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
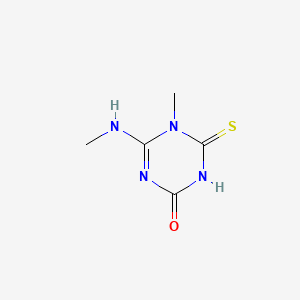
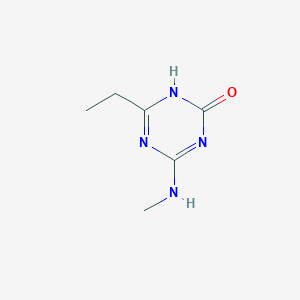
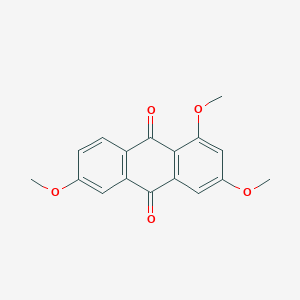
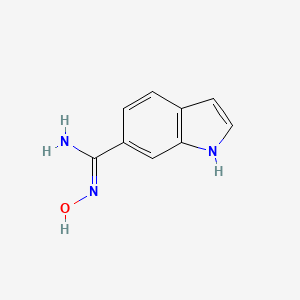
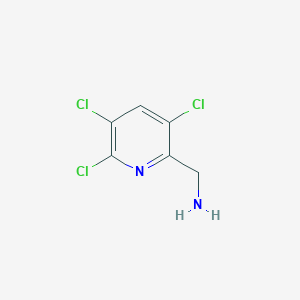
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
